molecular formula C8H14N8O6S B15342894 2,4-Diamino-6-hydroxypyrimidine*hemisulf ate

2,4-Diamino-6-hydroxypyrimidine*hemisulf ate

Cat. No.: B15342894
M. Wt: 350.32 g/mol
InChI Key: HBPSSKTYFCJLNQ-UHFFFAOYSA-N
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Description

2,4-Diamino-6-hydroxypyrimidine hemisulfate is an organic compound with the molecular formula C4H10N4O6S. It is known for its role as a specific inhibitor of GTP cyclohydrolase I, which is the rate-limiting enzyme in the de novo synthesis of pterins . This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-hydroxypyrimidine hemisulfate typically involves the reaction of guanidine nitrate with sodium methoxide or sodium hydroxide in methanol. The mixture is heated and stirred, followed by the addition of ethyl cyanoacetate. The reaction mixture is then refluxed, and the solvent is recovered by heating . The residue is dissolved in hot water, and acetic acid is added to adjust the pH to 8, resulting in the precipitation of the product, which is then filtered, washed, and dried .

Industrial Production Methods

Industrial production methods for 2,4-Diamino-6-hydroxypyrimidine hemisulfate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for mixing, heating, and pH adjustment is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-hydroxypyrimidine hemisulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2,4-Diamino-6-hydroxypyrimidine hemisulfate include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrimidine derivatives, while substitution reactions can yield various substituted pyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-6-hydroxypyrimidine hemisulfate is unique due to its specific inhibition of GTP cyclohydrolase I and its role in blocking the synthesis of tetrahydrobiopterin (BH4). This specificity makes it a valuable tool in research focused on nitric oxide production and related physiological processes .

Properties

Molecular Formula

C8H14N8O6S

Molecular Weight

350.32 g/mol

IUPAC Name

2,4-diamino-1H-pyrimidin-6-one;sulfuric acid

InChI

InChI=1S/2C4H6N4O.H2O4S/c2*5-2-1-3(9)8-4(6)7-2;1-5(2,3)4/h2*1H,(H5,5,6,7,8,9);(H2,1,2,3,4)

InChI Key

HBPSSKTYFCJLNQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=O)N)N.C1=C(N=C(NC1=O)N)N.OS(=O)(=O)O

Origin of Product

United States

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